molecular formula C5H9Cl2N3 B2777872 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride CAS No. 2416237-08-4

3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride

Cat. No.: B2777872
CAS No.: 2416237-08-4
M. Wt: 182.05
InChI Key: FXJQOYPAQLUEOW-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride” is a derivative of the 1,2,4-triazole group, which is a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s often used in pharmaceuticals and agrochemicals due to its versatile reactivity .

Scientific Research Applications

Material Science and Synthesis

One study focused on the solubility thermodynamics and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class. The compound demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, suggesting its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Corrosion Inhibition

Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole revealed its efficiency as a corrosion inhibitor for mild steel in acidic media. The compound showed high inhibition efficiencies, suggesting that triazole derivatives could serve as effective corrosion inhibitors (Lagrenée et al., 2002).

Chemical Reactions and Properties

The synthesis and reactions of N-chloromethyl-1,2,4-triazoles with sulfur and oxygen nucleophiles were explored, highlighting the versatility of triazole derivatives in forming compounds with potential antifungal properties. The study provides insights into the synthetic utility of chloromethylated triazoles (El-wassimy, Abdel-rahman, Ghattas, & Allah, 1992).

Synthesis of Specific Derivatives

A direct synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an intermediate for preparing pesticides was detailed, showcasing the compound's role in agricultural chemistry. This synthesis approach emphasized the compound's importance in the production of pesticides (Ying, 2004).

Antitumor Potential

Research on 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine revealed its role as a key precursor for synthesizing novel triazines and triazepines with potential antitumor activity. This indicates the broader pharmacological potential of triazole derivatives (Badrey & Gomha, 2012).

Properties

IUPAC Name

3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPNMZFKSWCBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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